molecular formula C9H12O2 B1340185 Spiro[3.5]nonane-6,8-dione CAS No. 221342-48-9

Spiro[3.5]nonane-6,8-dione

Cat. No. B1340185
M. Wt: 152.19 g/mol
InChI Key: UIGXEVGBZZHZJY-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-6,8-dione is a spirocyclic compound that has been the subject of various synthetic studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a unique spirocyclic framework that consists of a five-membered and a six-membered ring joined at a single carbon atom .

Synthesis Analysis

The synthesis of spiro[3.5]nonane-6,8-dione has been achieved through different synthetic routes. A general synthetic route involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This method avoids the use of column chromatography, facilitating scale-up . Another approach reported is a two-step synthesis starting with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding the target molecule on a pilot plant scale .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including spiro[3.5]nonane-6,8-dione, has been extensively studied using techniques such as NMR spectroscopy, MS, and X-ray diffraction analysis. These studies have provided valuable information about the regioselectivity and stereoselectivity of reactions involving spirocyclic compounds .

Chemical Reactions Analysis

Spiro[3.5]nonane-6,8-dione can undergo various chemical reactions due to its reactive dione moiety. For instance, it can be used in 1,3-dipolar cycloaddition reactions, which proceed with good yield and high regioselectivity and stereoselectivity . The compound's reactivity has also been harnessed in asymmetric syntheses, where it serves as a precursor for chiral ligand development .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[3.5]nonane-6,8-dione are influenced by its spirocyclic structure. For example, spiro-cyclic compounds often exhibit screw-type symmetry and can be optically active even without containing an asymmetric carbon atom. This optical activity has been confirmed through crystal structure prediction studies and experimental determination of crystal structures . The compound's density has also been reported, with optically active materials being slightly more dense than their racemic counterparts .

Scientific Research Applications

Synthesis Processes

  • Pilot Plant Scale Synthesis : A two-step synthesis process was developed for Spiro[3.5]nonane-6,8-dione, suitable for pilot plant scale production. This process involved the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, resulting in an overall yield of 26% (Lehmann, Kuhn, & Krüger, 2003).

  • Short and Tandem Syntheses : A general synthetic route was developed for Spiro[3.5]nonane-6,8-dione, avoiding the use of column chromatography, thus facilitating scale-up. This method involved cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation (Jin et al., 2015).

Catalytic and Chemical Properties

  • Hydrogenation Studies : The catalytic and stoichiometric hydrogenation of Spiro[3.5]nonane-6,8-dione was investigated, revealing significant effects of catalysts and solvents on product stereoselectivity and side reactions (Chan et al., 1995).

  • Rhodium(II)-Carbenoid C-H Insertion Reactions : Spiro[3.5]nonane derivatives were synthesized via Rhodium(II)-catalyzed C-H insertions, demonstrating the compound’s reactivity in organic synthesis (Aburel, Romming, & Undheim, 2000).

Optical and Structural Studies

  • Circular Dichroism Sensitivity : The circular dichroism spectra of diastereomers of Spiro[3.5]nonane-6,8-dione highlighted the compound's sensitivity to minute changes in chromophore orientation (Sumiyoshi, Kuritani, & Shingū, 1980).

  • Crystal Structure Prediction : A study undertook a blind crystal structure prediction for Spiro[3.5]nonane derivatives, employing a dispersion-corrected density functional approach. This research provided insights into the molecular packing and density differences in the racemate versus optically active compounds (Willer et al., 2012).

Safety And Hazards

Spiro[3.5]nonane-6,8-dione is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

spiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGXEVGBZZHZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477317
Record name Spiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonane-6,8-dione

CAS RN

221342-48-9
Record name Spiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
TE Lehmann, O Kuhn, J Krüger - Organic process research & …, 2003 - ACS Publications
A two step synthesis of spiro[3.5]nonane-6,8-dione is reported which allows the production of the target molecule on a pilot plant scale. The first step of the process comprises the …
Number of citations: 6 pubs.acs.org
X Jin, W Xu, J Yang, J Lu, Y Fu, L Xie, Q Zhu, W Dong - Tetrahedron letters, 2015 - Elsevier
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by …
Number of citations: 5 www.sciencedirect.com
S Pradhan, K Mishra, YR Lee - Chemistry–A European Journal, 2019 - Wiley Online Library
A support‐free heterogeneous Pd 3 Co nanostructured composite (NC), synthesized through a hydrothermal route, acted as an effective catalytic system in multivariate Heck‐, …
D Xu, Y Chang, Y Liu, W Qin, H Yan - ACS Catalysis, 2023 - ACS Publications
Vinylidene ortho-quinone methide (VQM), an elusive dearomatized intermediate, is widely used in asymmetric catalysis. Due to its transient nature, the current understanding of VQM …
Number of citations: 2 pubs.acs.org
N Sato, M Jitsuoka, T Shibata, T Hirohashi… - Journal of medicinal …, 2008 - ACS Publications
(9S)-9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one ((S)-1) was identified as a selective and orally active neuropeptide Y Y5 …
Number of citations: 50 pubs.acs.org
AJ Wright, D Colclough, H Harris… - Journal of Chemical …, 2023 - ACS Publications
In this paper, we present a concise and technique-heavy route to the synthesis of dimedone for a second-year organic chemistry curriculum. Our preparation of dimedone guides …
Number of citations: 5 pubs.acs.org
AW Schuppe, Y Zhao, Y Liu… - Journal of the American …, 2019 - ACS Publications
We report the first total synthesis of (+)-granatumine A, a limonoid alkaloid with PTP1B inhibitory activity, in ten steps. Over the course of this study, two key methodological advances …
Number of citations: 37 pubs.acs.org
Y He, Q Liu, T Gong, Y Liu, X Zhang… - Organic Chemistry …, 2023 - pubs.rsc.org
A convenient protocol for the synthesis of α-substituted-β-oxo azaheterocycles through the oxoammonium salt-promoted cascade reaction of saturated cyclic amines with different …
Number of citations: 0 pubs.rsc.org
MY Chang, CR Guo, CH Ho - Journal of Molecular Structure, 2023 - Elsevier
In this article, a facile method for NH 4 OAc-promoted synthesis of biscoumarins and 3-arylphenols is described by a straightforward Knoevenagel condensation of 1,3-…
Number of citations: 1 www.sciencedirect.com
T Newhouse, A Schuppe, Y Zhao, Y Liu - 2019 - chemrxiv.org
We report the first total synthesis of (+)-granatumine A, a limonoid alkaloid with PTP-1B inhibitory activity, in 10 steps. Over the course of this study, two key methodological advances …
Number of citations: 5 chemrxiv.org

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